1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
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Overview
Description
Carboxylic acids and their derivatives are a class of organic compounds that contain a carboxylic group (-COOH). They are widely found in nature and are essential for life. For example, amino acids, fatty acids, and many hormones are carboxylic acids or their derivatives .
Synthesis Analysis
Carboxylic acids can be synthesized in various ways, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon .Chemical Reactions Analysis
Carboxylic acids undergo several types of reactions, including acid-base reactions, reduction to alcohols, and reactions with alcohols to form esters .Physical And Chemical Properties Analysis
Carboxylic acids typically have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form stable dimeric structures via hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves the conversion of cyclohexylamine to the corresponding amide, which is then cyclized to form the indole ring. The resulting indole derivative is then subjected to carboxylation to form the final product.", "Starting Materials": [ "Cyclohexylamine", "Diethyl ethoxymethylenemalonate", "Sodium ethoxide", "Benzaldehyde", "Sodium borohydride", "Chloroacetyl chloride", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with diethyl ethoxymethylenemalonate in the presence of sodium ethoxide to form the corresponding amide.", "Step 2: The amide is then cyclized using benzaldehyde and sodium borohydride to form the indole ring.", "Step 3: The resulting indole derivative is then reacted with chloroacetyl chloride to introduce the carboxylic acid functionality.", "Step 4: The carboxylic acid group is then deprotected using sodium hydroxide, followed by carboxylation using carbon dioxide to form the final product, 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid." ] } | |
CAS RN |
1786224-94-9 |
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.4 |
Purity |
82 |
Origin of Product |
United States |
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